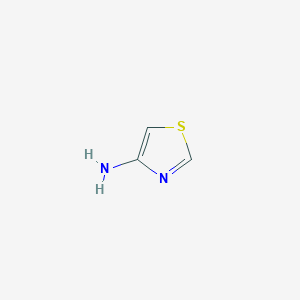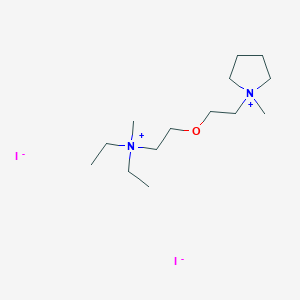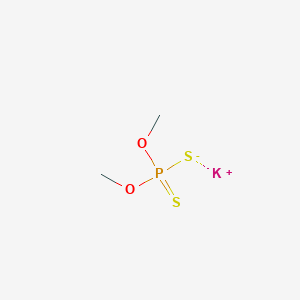
2,3,6-Trimethyl-4-nitrosophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trimethyl-4-nitrosophenol (TNP) is a synthetic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. TNP has been used as a probe for studying protein structure and function, as well as for investigating the mechanisms of enzyme-catalyzed reactions. In
Mécanisme D'action
2,3,6-Trimethyl-4-nitrosophenol is a nitroso compound that can undergo reduction to form a nitrosothiol. The nitrosothiol can react with thiol groups on proteins, forming a covalent bond. This reaction can be used to label proteins and monitor changes in protein structure and function.
Biochemical and Physiological Effects:
2,3,6-Trimethyl-4-nitrosophenol has been shown to have minimal toxicity in vitro and in vivo. It has been used in a variety of biological systems, including bacteria, yeast, and mammalian cells. 2,3,6-Trimethyl-4-nitrosophenol has been shown to be stable in biological systems, allowing for long-term monitoring of protein structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3,6-Trimethyl-4-nitrosophenol in lab experiments is its stability in biological systems. 2,3,6-Trimethyl-4-nitrosophenol can be used to monitor changes in protein structure and function over long periods of time. Additionally, 2,3,6-Trimethyl-4-nitrosophenol is relatively easy to synthesize and purify, making it a cost-effective probe for scientific research.
One limitation of using 2,3,6-Trimethyl-4-nitrosophenol is its potential to react with other thiol-containing molecules in biological systems, leading to non-specific labeling. Additionally, 2,3,6-Trimethyl-4-nitrosophenol can be sensitive to changes in pH and temperature, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the use of 2,3,6-Trimethyl-4-nitrosophenol in scientific research. One area of interest is the development of new 2,3,6-Trimethyl-4-nitrosophenol derivatives that can be used to label specific amino acid residues in proteins. Additionally, 2,3,6-Trimethyl-4-nitrosophenol could be used in combination with other probes to study complex biological systems, such as protein-protein interactions and signaling pathways. Finally, 2,3,6-Trimethyl-4-nitrosophenol could be used in drug discovery, as it can be used to monitor changes in protein structure and function upon drug binding.
Méthodes De Synthèse
2,3,6-Trimethyl-4-nitrosophenol can be synthesized by the reaction of 2,3,6-trimethylphenol with nitric acid under acidic conditions. The reaction yields 2,3,6-Trimethyl-4-nitrosophenol as a yellow crystalline powder that can be purified by recrystallization.
Applications De Recherche Scientifique
2,3,6-Trimethyl-4-nitrosophenol has been used as a probe for studying protein structure and function. It is often used to investigate the mechanisms of enzyme-catalyzed reactions, as it can be used to monitor changes in the active site of enzymes. 2,3,6-Trimethyl-4-nitrosophenol has also been used to study the binding of ligands to proteins, as it can be used to monitor conformational changes in proteins upon ligand binding.
Propriétés
Numéro CAS |
17302-53-3 |
|---|---|
Nom du produit |
2,3,6-Trimethyl-4-nitrosophenol |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2,3,6-trimethyl-4-nitrosophenol |
InChI |
InChI=1S/C9H11NO2/c1-5-4-8(10-12)6(2)7(3)9(5)11/h4,11H,1-3H3 |
Clé InChI |
DZZNHBFBNYRQTM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C)C)N=O |
SMILES canonique |
CC1=CC(=C(C(=C1O)C)C)N=O |
Synonymes |
4-Hydroxyimino-2,3,6-trimethyl-2,5-cyclohexadien-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)


![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)








![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
